molecular formula C8H7NO6S B1295815 2-Nitro-4-methylsulfonylbenzoic acid CAS No. 110964-79-9

2-Nitro-4-methylsulfonylbenzoic acid

Cat. No. B1295815
M. Wt: 245.21 g/mol
InChI Key: QNOUABMNRMROSL-UHFFFAOYSA-N
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Patent
US05008448

Procedure details

A 100 mL round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was charged with 1.9 g (15 mmol) of sodium sulfite, 5.1 g (60 mmol) of sodium bicarbona+and 20 mL of water. The resulting slurry was cooled to 15° C. and 4.0 g (14 mmol) of 2-nitro-4(chlorosulfonyl)benzoyl chloride was added over 5 minutes. The reaction mixture was stirred at 15° C. for three hours and then at ambient temperature overnight. After warming to 40° C., 3.1 g (27 mmol) of the sodium salt of chloroacetic acid was added to the aqueous solution of 2 nitro-4-sulfinylbenzoic acid and the reaction mixture heated to reflux. After heating for 7 hours, the reaction mixture was allowed to cool to ambient temperature, diluted with 30 mL of water and washed with 50 mL of ethyl acetate. The aqueous layer was acidified with concentrated HCl and extracted with 75 mL of ethyl acetate. The organic solution was concentrated to afford 3.0 g (87% yield) of 2-nitro-4-(methylsulfonyl)benzoic acid as a pale yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-nitro-4(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].[Na].[N+]([C:11]1C=C(S(Cl)(=O)=O)C=CC=1C(Cl)=O)([O-])=O.ClCC(O)=O.[N+:29]([C:32]1[CH2:40][C:39](=S=O)[CH:38]=[CH:37][C:33]=1[C:34]([OH:36])=[O:35])([O-:31])=[O:30]>O>[N+:29]([C:32]1[CH:40]=[C:39]([S:1]([CH3:11])(=[O:4])=[O:2])[CH:38]=[CH:37][C:33]=1[C:34]([OH:36])=[O:35])([O-:31])=[O:30] |f:0.1.2,^1:6|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
2-nitro-4(chlorosulfonyl)benzoyl chloride
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC(=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
nitro-4-sulfinylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(C1)=S=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 15° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round bottom flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After warming to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
washed with 50 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 75 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.